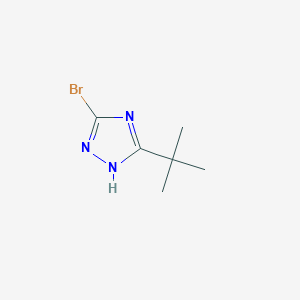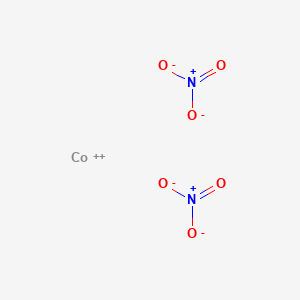
2-Acrylamido-2-hydroxyacetic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Metal Ion Retention and Environmental Applications
2-Acrylamido-2-hydroxyacetic acid hydrate and its derivatives have been explored for their potential in environmental cleanup and metal ion retention. Research conducted by Rivas and Maureira (2008) on polymers derived from 2-acrylamido glycolic acid showed excellent metal ion binding properties, especially for divalent cations, highlighting their potential use in removing environmentally impacting metal ions from wastewater Rivas & Maureira, 2008.
Kinetic Hydrate Inhibitors
Singh and Suri (2020) reviewed the application of acrylamide derivatives, including this compound, as kinetic hydrate inhibitors in gas hydrates. These compounds, due to their structural features, can prevent the formation of gas hydrates, which is crucial for the safe transport of natural gas Singh & Suri, 2020.
Adsorption and Removal of Heavy Metals
İnam, Caykara, and Kantoğlu (2003) demonstrated the use of hydrogels based on acrylamide derivatives for the selective adsorption of heavy metals, such as uranium, in the presence of other metal ions. This selectivity makes them suitable for environmental remediation, particularly in water purification technologies İnam, Caykara, & Kantoğlu, 2003.
Enhanced Mechanical Properties of Hydrogels
Yu et al. (2020) reported on a strategy to transform weak hydrogels into extremely tough ones by incorporating metal coordination complexes. This research opens new avenues for the development of durable materials with potential applications in biomedical fields Yu et al., 2020.
Biomedical Applications
Martello et al. (2014) explored poly(amido-amine)-based hydrogels, which include structures derived from 2-acrylamido-2-hydroxyacetic acid, for their tailored mechanical properties and degradation rates suitable for tissue engineering. These hydrogels showed enhanced cellular adhesion, indicating their potential in biomedical applications Martello et al., 2014.
Selective Binding and Detection of Metal Ions
Li, Zhao, Teasdale, and John (2002) developed a hydrogel from copolymerizing 2-acrylamido-2-hydroxyacetic acid with acrylamide, demonstrating selective binding for copper and cadmium ions. This property can be utilized in the selective detection and removal of specific metal ions from solutions Li, Zhao, Teasdale, & John, 2002.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo nucleophilic addition of water, a process that is catalyzed by both acids and bases . This reaction results in the formation of a hydrate, which is a reversible process .
Action Environment
The action, efficacy, and stability of 2-Acrylamido-2-hydroxyacetic acid hydrate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by pH, temperature, and the presence of other chemical species . .
properties
IUPAC Name |
2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMQWFKXNJQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583474 |
Source


|
| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199926-33-5 |
Source


|
| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)









![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)
